molecular formula C9H19N B1525584 4-Ethyl-4-methylazepane CAS No. 1314907-68-0

4-Ethyl-4-methylazepane

Cat. No.: B1525584
CAS No.: 1314907-68-0
M. Wt: 141.25 g/mol
InChI Key: QNGRDGNCWCJLJO-UHFFFAOYSA-N
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Description

4-Ethyl-4-methylazepane is an organic compound with the molecular formula C9H19N It is a seven-membered heterocyclic amine, characterized by the presence of an ethyl and a methyl group attached to the nitrogen atom

Preparation Methods

The synthesis of 4-ethyl-4-methylazepane can be achieved through several methods. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-ethyl-4-methylhexan-1-amine with a suitable cyclizing agent can yield this compound. Industrial production methods may involve the use of high-pressure reactors and catalysts to optimize yield and purity.

Chemical Reactions Analysis

4-Ethyl-4-methylazepane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, often using hydrogenation techniques.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, typically under the influence of catalysts or specific reagents.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Ethyl-4-methylazepane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, aiding in the creation of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and mechanisms.

    Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism by which 4-ethyl-4-methylazepane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and influencing biochemical pathways. The specific pathways involved depend on the context of its use, whether in biological systems or industrial applications.

Comparison with Similar Compounds

4-Ethyl-4-methylazepane can be compared to other similar compounds, such as:

    4-Methylazepane: Lacks the ethyl group, resulting in different chemical properties and reactivity.

    4-Ethylazepane: Lacks the methyl group, which also affects its chemical behavior.

    Azepane: The parent compound without any substituents, serving as a baseline for comparison.

Properties

IUPAC Name

4-ethyl-4-methylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-3-9(2)5-4-7-10-8-6-9/h10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGRDGNCWCJLJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCNCC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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